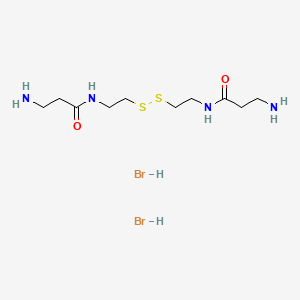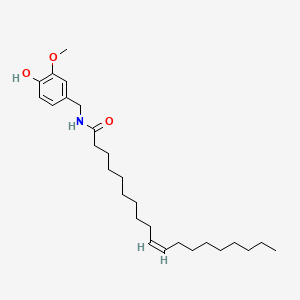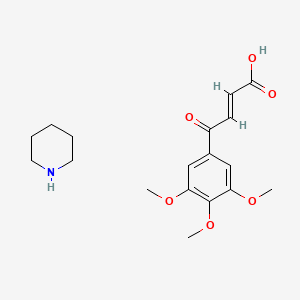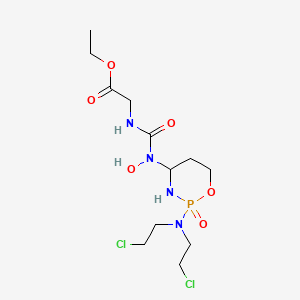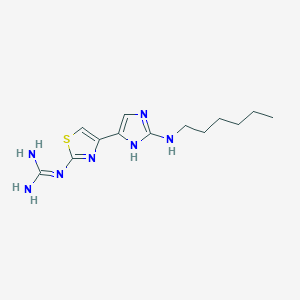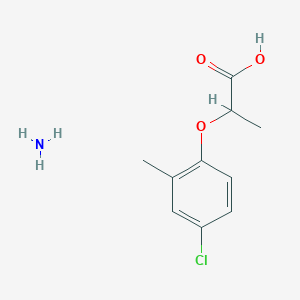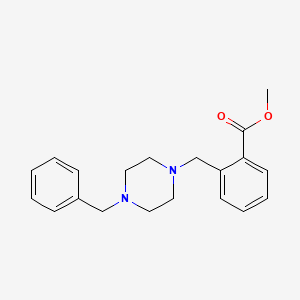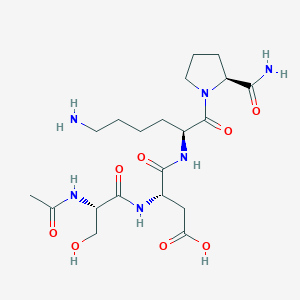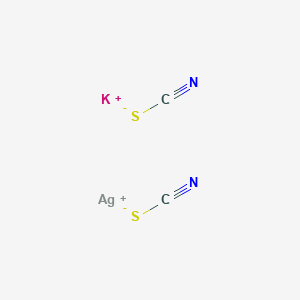
potassium;silver;dithiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium silver dithiocyanate is a compound that consists of potassium, silver, and dithiocyanate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium silver dithiocyanate can be synthesized through various methods. One common method involves the reaction of potassium thiocyanate with silver nitrate in an aqueous solution. The reaction typically proceeds as follows:
KSCN+AgNO3→AgSCN+KNO3
In this reaction, potassium thiocyanate reacts with silver nitrate to form silver thiocyanate and potassium nitrate. The reaction is usually carried out at room temperature and requires careful control of the reactant concentrations to ensure complete precipitation of silver thiocyanate .
Industrial Production Methods
Industrial production of potassium silver dithiocyanate may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain high-purity potassium silver dithiocyanate suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium silver dithiocyanate undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, potassium silver dithiocyanate can undergo oxidation to form various oxidation products.
Reduction: Reducing agents can reduce potassium silver dithiocyanate to form different reduced species.
Substitution: Potassium silver dithiocyanate can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with potassium silver dithiocyanate include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving potassium silver dithiocyanate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce silver oxide and other oxidized species, while substitution reactions may yield various substituted thiocyanate derivatives .
Applications De Recherche Scientifique
Potassium silver dithiocyanate has several scientific research applications, including:
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of potassium silver dithiocyanate involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, silver ions released from the compound can interact with microbial cell membranes, leading to cell damage and death. The thiocyanate group may also play a role in disrupting microbial metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium thiocyanate: A compound with similar thiocyanate groups but without the presence of silver.
Silver nitrate: Contains silver ions but lacks the thiocyanate group.
Sodium thiocyanate: Similar to potassium thiocyanate but with sodium instead of potassium.
Uniqueness
The presence of silver ions provides antimicrobial properties, while the thiocyanate group offers versatility in chemical reactions .
Propriétés
Numéro CAS |
60763-16-8 |
|---|---|
Formule moléculaire |
C2AgKN2S2 |
Poids moléculaire |
263.14 g/mol |
Nom IUPAC |
potassium;silver;dithiocyanate |
InChI |
InChI=1S/2CHNS.Ag.K/c2*2-1-3;;/h2*3H;;/q;;2*+1/p-2 |
Clé InChI |
BJTUMNZZCKYBSH-UHFFFAOYSA-L |
SMILES canonique |
C(#N)[S-].C(#N)[S-].[K+].[Ag+] |
Numéros CAS associés |
333-20-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


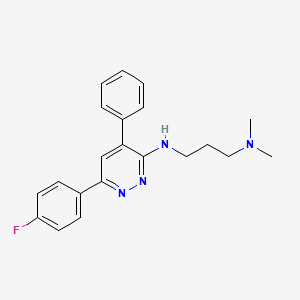
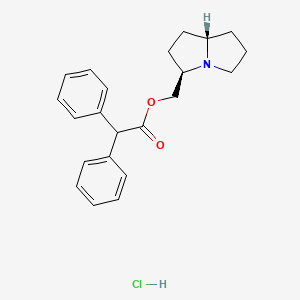
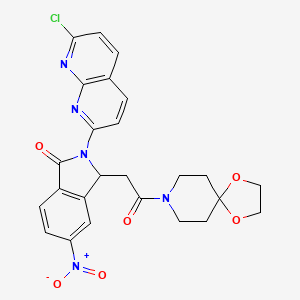
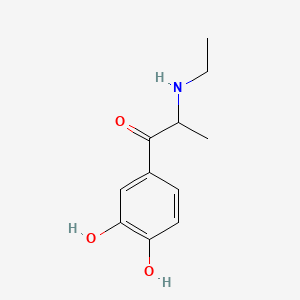
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
